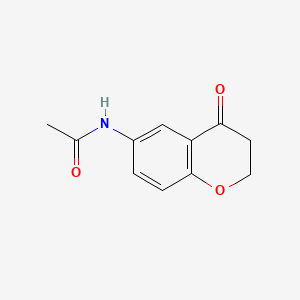

6-Acetyaminochroman-4-one

Description

Properties

IUPAC Name |

N-(4-oxo-2,3-dihydrochromen-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASWWLNIFLMDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654427 | |

| Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103646-29-3 | |

| Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetamidochroman-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylaminochroman-4-one from p-Acetamidophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 6-acetylaminochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, p-acetamidophenol. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in the practical application of this synthesis.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including flavonoids and other natural products. Their derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets in drug discovery. The 6-acetylamino substituted chroman-4-one is of particular interest as a potential intermediate for the synthesis of various pharmaceutical agents. This guide outlines a robust two-step synthetic route commencing with p-acetamidophenol (acetaminophen), a common and inexpensive starting material.

The synthesis proceeds via two key transformations:

-

Fries Rearrangement: The initial step involves the conversion of p-acetamidophenol to its ortho-acylated isomer, N-(3-acetyl-4-hydroxyphenyl)acetamide (also known as 5'-acetamido-2'-hydroxyacetophenone). This is achieved through an O-acylation followed by a Lewis acid-catalyzed Fries rearrangement.

-

Chromanone Ring Formation: The second step involves the construction of the chroman-4-one ring system. This is accomplished through a Michael addition of the newly formed 2'-hydroxyacetophenone derivative to an α,β-unsaturated carbonyl compound, such as an acrylate, followed by an intramolecular cyclization.

This guide will provide detailed experimental procedures for each of these steps, along with expected yields and characterization data based on analogous transformations reported in the scientific literature.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of 6-acetylaminochroman-4-one from p-acetamidophenol is depicted below.

Caption: Overall synthetic pathway from p-acetamidophenol to 6-acetylaminochroman-4-one.

Experimental Protocols

Step 1: Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide via Fries Rearrangement

This procedure is adapted from the work of Reddy et al. and involves the initial O-acetylation of p-acetamidophenol followed by a Fries rearrangement to yield the key intermediate, 5'-acetamido-2'-hydroxyacetophenone.

3.1. O-Acetylation of p-Acetamidophenol

-

Materials:

-

p-Acetamidophenol

-

Acetyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-acetamidophenol (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain p-acetamidophenyl acetate.

-

3.2. Fries Rearrangement to N-(3-Acetyl-4-hydroxyphenyl)acetamide

-

Materials:

-

p-Acetamidophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dilute hydrochloric acid

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add p-acetamidophenyl acetate (1 equivalent) and nitrobenzene.

-

Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the mixture with vigorous stirring. An exothermic reaction will occur.

-

Heat the reaction mixture to 120-130°C and maintain this temperature for 3-4 hours.

-

Cool the reaction mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Perform steam distillation to remove the nitrobenzene solvent.

-

The remaining aqueous solution is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and recrystallized from ethanol to afford pure N-(3-acetyl-4-hydroxyphenyl)acetamide.

-

Table 1: Quantitative Data for the Synthesis of N-(3-Acetyl-4-hydroxyphenyl)acetamide

| Parameter | p-Acetamidophenol | p-Acetamidophenyl acetate | N-(3-Acetyl-4-hydroxyphenyl)acetamide |

| Molar Mass ( g/mol ) | 151.16 | 193.19 | 193.19 |

| Typical Yield | - | >90% | 40-50% |

| Melting Point (°C) | 169-172 | 148-151 | 165-167 |

| Appearance | White crystalline solid | White solid | Yellowish crystalline solid |

Step 2: Synthesis of 6-Acetylaminochroman-4-one

This step involves the Michael addition of N-(3-acetyl-4-hydroxyphenyl)acetamide to an acrylate, followed by an intramolecular cyclization to form the chroman-4-one ring. This procedure is a general method adapted from established syntheses of substituted chroman-4-ones.

-

Materials:

-

N-(3-Acetyl-4-hydroxyphenyl)acetamide

-

Ethyl acrylate (or acrylic acid)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Dilute hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, dissolve N-(3-acetyl-4-hydroxyphenyl)acetamide (1 equivalent) in absolute ethanol.

-

Add ethyl acrylate (1.5 equivalents) to the solution.

-

Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-acetylaminochroman-4-one.

-

Table 2: Quantitative Data for the Synthesis of 6-Acetylaminochroman-4-one

| Parameter | N-(3-Acetyl-4-hydroxyphenyl)acetamide | 6-Acetylaminochroman-4-one |

| Molar Mass ( g/mol ) | 193.19 | 205.20 |

| Typical Yield | - | 60-70% (based on analogous reactions) |

| Appearance | Yellowish crystalline solid | Expected to be a solid |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 6-acetylaminochroman-4-one.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of 6-acetylaminochroman-4-one from p-acetamidophenol. The two-step approach, involving a Fries rearrangement followed by a Michael addition and intramolecular cyclization, is a robust method for accessing this valuable heterocyclic compound. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the exploration of chroman-4-one derivatives for various therapeutic applications. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

An In-depth Technical Guide to 6-Acetylaminochroman-4-one: Chemical Properties and Structure

Disclaimer: Direct experimental data for 6-Acetylaminochroman-4-one is limited in publicly available scientific literature. This guide has been compiled using data from structurally related analogs and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All presented quantitative data should be considered predictive and requires experimental verification.

Introduction

The chroman-4-one scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic molecules of significant interest to researchers, scientists, and drug development professionals.[1] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, making them privileged structures in medicinal chemistry.[2] This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential biological relevance of 6-Acetylaminochroman-4-one. The introduction of an acetylamino group at the 6-position of the chroman-4-one core is anticipated to modulate its electronic properties and biological profile.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 6-Acetylaminochroman-4-one is characterized by a fused dihydropyranone and benzene ring system, with an acetylamino substituent on the aromatic ring.

References

Spectroscopic and Spectrometric Characterization of 6-Acetylaminochroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric data for the compound 6-Acetylaminochroman-4-one. As a key intermediate or final compound in various synthetic pathways, particularly in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

The data herein is predicted based on established principles of spectroscopy and spectrometry and is intended to serve as a reference for researchers working with this or structurally related molecules.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 6-Acetylaminochroman-4-one in a solvent such as Deuterated Chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, chroman ring, and acetyl group protons.

Table 1: Predicted ¹H NMR Data for 6-Acetylaminochroman-4-one (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | Singlet (br) | 1H | -NH (Amide) |

| ~ 7.85 | Doublet | 1H | H-5 |

| ~ 7.65 | Doublet of d | 1H | H-7 |

| ~ 6.95 | Doublet | 1H | H-8 |

| ~ 4.50 | Triplet | 2H | -O-CH₂- (C2-H) |

| ~ 2.80 | Triplet | 2H | -C(O)-CH₂- (C3-H) |

| ~ 2.20 | Singlet | 3H | -C(O)-CH₃ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule.

Table 2: Predicted ¹³C NMR Data for 6-Acetylaminochroman-4-one (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192.0 | C=O (Ketone, C4) |

| ~ 168.5 | C=O (Amide) |

| ~ 155.0 | C-8a |

| ~ 135.0 | C-6 |

| ~ 128.0 | C-4a |

| ~ 122.0 | C-5 |

| ~ 120.0 | C-7 |

| ~ 118.0 | C-8 |

| ~ 68.0 | -O-CH₂- (C2) |

| ~ 45.0 | -C(O)-CH₂- (C3) |

| ~ 24.5 | -C(O)-CH₃ |

General Experimental Protocol for NMR Spectroscopy

A standardized procedure ensures high-quality, reproducible NMR data.[3]

-

Sample Preparation : Accurately weigh 10-20 mg of the solid 6-Acetylaminochroman-4-one sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] The solution should be transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[4]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software will perform a "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]

-

Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.[3]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.[3]

-

Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹H NMR, a small number of scans is typically sufficient, while ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Predicted Characteristic IR Absorption Bands for 6-Acetylaminochroman-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3300 - 3250 | Medium | N-H Stretch | Amide |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~ 1680 | Strong | C=O Stretch | Aryl Ketone |

| ~ 1665 | Strong | C=O Stretch (Amide I) | Amide |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1540 | Medium | N-H Bend (Amide II) | Amide |

| ~ 1250 | Strong | C-O Stretch | Aryl Ether |

General Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

For solid samples, the potassium bromide (KBr) pellet method is a common technique.[6]

-

Sample Preparation : Grind 1-2 mg of the dry 6-Acetylaminochroman-4-one sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, consistent powder to minimize light scattering.[6]

-

Pellet Formation : Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.[7]

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[8]

Table 4: Predicted Mass Spectrometry Data for 6-Acetylaminochroman-4-one

| m/z (Predicted) | Ion Formula | Assignment |

| 205.074 | [C₁₁H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 163.063 | [C₉H₉NO₂]⁺ | Loss of acetyl radical (•COCH₃) |

| 162.055 | [C₉H₈NO₂]⁺ | Loss of ketene (CH₂=C=O) from M⁺ |

| 135.042 | [C₈H₇O₂]⁺ | Further fragmentation |

| 121.029 | [C₇H₅O₂]⁺ | Retro-Diels-Alder type fragmentation of the chromanone ring |

General Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar organic molecules.[9]

-

Sample Preparation : Prepare a dilute solution of the 6-Acetylaminochroman-4-one sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion : The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions (e.g., [M+H]⁺ in positive ion mode).

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.[10]

-

Detection : The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.

Workflow for Spectroscopic Characterization

The logical flow for the characterization of a newly synthesized compound like 6-Acetylaminochroman-4-one involves synthesis, purification, and comprehensive analysis using multiple spectroscopic techniques to confirm its structure.

Figure 1. General workflow for the synthesis and structural confirmation of a target compound.

References

- 1. inchemistry.acs.org [inchemistry.acs.org]

- 2. Experimental Design [web.mit.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Sampling techniques for ir | DOCX [slideshare.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. zefsci.com [zefsci.com]

In-Depth Technical Guide: 6-Acetylaminochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 6-Acetylaminochroman-4-one, a heterocyclic organic compound. It details the confirmed chemical identifiers, including the CAS number and IUPAC name. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, this document presents a generalized experimental workflow for the synthesis and preliminary biological evaluation of such a chromanone derivative, based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential utility of 6-Acetylaminochroman-4-one in medicinal chemistry and drug discovery.

Chemical Identification

The compound referred to as 6-Acetylaminochroman-4-one is chemically identified as follows:

| Identifier | Value |

| IUPAC Name | N-(4-oxochroman-6-yl)acetamide[1] |

| CAS Number | 103646-29-3[1] |

| Synonyms | 6-Acetamido-4-chromanone, 6-ACETYLAMINOCHROMAN-4-ONE[1] |

| Molecular Formula | C11H11NO3 |

Generalized Experimental Protocols

While specific experimental data for N-(4-oxochroman-6-yl)acetamide is limited in publicly accessible literature, the following sections outline a standard hypothetical workflow for the synthesis and initial biological screening of a novel chromanone derivative.

Synthesis of N-(4-oxochroman-6-yl)acetamide

A plausible synthetic route to N-(4-oxochroman-6-yl)acetamide would involve the acetylation of the corresponding aminobenzopyranone. This method is a common and effective way to introduce an acetylamino group onto an aromatic ring.

Materials:

-

6-aminochroman-4-one

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other appropriate solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 6-aminochroman-4-one in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-(4-oxochroman-6-yl)acetamide.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Preliminary Biological Evaluation: In Vitro Cytotoxicity Assay

Based on studies of similar chromanone derivatives, a primary biological evaluation could involve assessing the compound's cytotoxic effects against a panel of human cancer cell lines.

Materials:

-

N-(4-oxochroman-6-yl)acetamide

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Normal human cell line (e.g., fibroblasts) for counter-screening

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the selected cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

-

Compound Treatment: Prepare a stock solution of N-(4-oxochroman-6-yl)acetamide in DMSO. On the day of treatment, prepare serial dilutions of the compound in a complete cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Quantitative Data

The following table represents a hypothetical outcome of the in vitro cytotoxicity assay described above for N-(4-oxochroman-6-yl)acetamide. Note: This data is for illustrative purposes only and is not based on actual experimental results.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | N-(4-oxochroman-6-yl)acetamide | 25.4 |

| A549 (Lung Cancer) | N-(4-oxochroman-6-yl)acetamide | 42.1 |

| HCT116 (Colon Cancer) | N-(4-oxochroman-6-yl)acetamide | 33.8 |

| Normal Fibroblasts | N-(4-oxochroman-6-yl)acetamide | > 100 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the synthesis and preliminary biological screening of N-(4-oxochroman-6-yl)acetamide.

Caption: Generalized workflow for the synthesis and in vitro screening of N-(4-oxochroman-6-yl)acetamide.

References

The Multifaceted Biological Activities of Acetylated Chromanones: A Technical Guide for Researchers

Introduction: Chromanones, a class of oxygen-containing heterocyclic compounds, and their derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities. The acetylation of these molecules can further modulate their physicochemical properties, potentially enhancing their therapeutic efficacy. This technical guide provides an in-depth exploration of the biological activities of acetylated chromanones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various acetylated chromanones and related compounds as reported in the scientific literature. This data provides a comparative overview of their potency across different biological assays.

Table 1: Anticancer Activity of Acetylated Chromanone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3-Acetyl-chromanone analog | MCF-7 (Breast) | MTT | 15.66 | Doxorubicin | >10 |

| 3-Acetyl-chromanone analog | A549 (Lung) | MTT | 28.53 | Doxorubicin | >10 |

| Acetylated Flavanone 1 | HCT-116 (Colon) | MTT | 81.66 | 5-Fluorouracil | 4.5 |

| Acetylated Flavanone 2 | MDA-MB-231 (Breast) | Trypan Blue | 33.6 | Kaempferol | 46.7 |

| Acetylated Flavanone 3 | MDA-MB-231 (Breast) | Trypan Blue | 17.4 | Quercetin | 24.3 |

Table 2: Anti-inflammatory Activity of Acetylated Chromanone Derivatives

| Compound/Derivative | Cell Line | Assay | Parameter Measured | IC50 (µM) | Reference Compound | IC50 (µM) |

| Acetylated Chromanone Analog | RAW 264.7 | Griess Assay | NO Production | 19.06 | Indomethacin | 70.33 |

| Dihydroxy-acetyl-chromanone | RAW 264.7 | Griess Assay | NO Production | 9.56 | Indomethacin | 70.33 |

Table 3: Antimicrobial Activity of Acetylated Chromanone Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 2-Acetyl-5-isopropyl-7-methyl-4H-chromen-4-one | Staphylococcus aureus (MRSA) | Agar Diffusion | IZD: 13.2 ± 2.4 mm | Vancomycin | IZD: 32 mm |

| 2-Acetyl-7-(hydroxymethyl)-5-isopropyl-4H-chromen-4-one | Staphylococcus aureus (MRSA) | Agar Diffusion | IZD: 15.8 ± 2.6 mm | Vancomycin | IZD: 32 mm |

IZD: Inhibition Zone Diameter

Table 4: Enzyme Inhibitory Activity of Acetylated Chromanone Derivatives

| Compound/Derivative | Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| 3-Cyanochromone | Acetylcholinesterase (AChE) | 85.12 ± 6.70 | Donepezil | 74.13 ± 8.30 |

| 7-Amino-3-methylchromone | Acetylcholinesterase (AChE) | 103.09 ± 11.90 | Donepezil | 74.13 ± 8.30 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of acetylated chromanone biological activities.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.

-

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well plates

-

Acetylated chromanone compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the acetylated chromanone compounds in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

6-Acetylaminochroman-4-one: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylaminochroman-4-one is a heterocyclic organic compound belonging to the chromanone class. While the specific discovery and initial isolation of this compound are not prominently documented in scientific literature, its synthesis is achievable through established organic chemistry methodologies. This technical guide provides a comprehensive overview of the plausible synthesis, detailed experimental protocols, and expected analytical characterization of 6-acetylaminochroman-4-one. Furthermore, it explores the potential biological significance of this scaffold by examining the known activities of related chromanone derivatives. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an acetylamino substituent at the 6-position of the chroman-4-one scaffold can modulate the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its biological activity and pharmacokinetic profile. This guide outlines a feasible synthetic pathway and provides detailed characterization data for 6-acetylaminochroman-4-one, offering a foundational resource for researchers interested in this compound and its analogues.

Proposed Synthesis Pathway

The synthesis of 6-acetylaminochroman-4-one can be logically approached in a three-step sequence starting from 4'-hydroxyacetophenone. This pathway involves:

-

Nitration: Introduction of a nitro group at the position para to the hydroxyl group of 4'-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone.

-

Intramolecular Cyclization: Reaction of the nitrated intermediate with a suitable C2 synthon, followed by intramolecular cyclization to form the chroman-4-one ring, yielding 6-nitrochroman-4-one.

-

Reduction and Acetylation: Reduction of the nitro group to an amino group, followed by acetylation to afford the final product, 6-acetylaminochroman-4-one.

A logical workflow for this synthesis is presented below.

Experimental Protocols

Synthesis of 6-Nitrochroman-4-one

Materials:

-

4'-Hydroxy-3'-nitroacetophenone

-

Paraformaldehyde

-

Piperidine

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a solution of 4'-hydroxy-3'-nitroacetophenone (1 equivalent) in ethanol, add paraformaldehyde (2.5 equivalents) and a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-nitrochroman-4-one.

Synthesis of 6-Aminochroman-4-one

Materials:

-

6-Nitrochroman-4-one

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

To a solution of 6-nitrochroman-4-one (1 equivalent) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-aminochroman-4-one.

Synthesis of 6-Acetylaminochroman-4-one

Materials:

-

6-Aminochroman-4-one

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 6-aminochroman-4-one (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 6-acetylaminochroman-4-one.

Quantitative Data

The following table summarizes the expected physicochemical and spectroscopic data for 6-acetylaminochroman-4-one.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported, expected >150 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |

| Yield (overall) | 40-60% (estimated) |

| Purity | >95% (after purification) |

Spectroscopic Characterization

The structural confirmation of 6-acetylaminochroman-4-one would be achieved through a combination of spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | s | 3H | -COCH₃ |

| ~2.80 | t, J ≈ 6.5 Hz | 2H | H-3 |

| ~4.50 | t, J ≈ 6.5 Hz | 2H | H-2 |

| ~7.00 | d, J ≈ 8.8 Hz | 1H | H-8 |

| ~7.80 | dd, J ≈ 8.8, 2.5 Hz | 1H | H-7 |

| ~8.10 | d, J ≈ 2.5 Hz | 1H | H-5 |

| ~9.80 | s | 1H | -NH- |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~24.5 | -COCH₃ |

| ~37.0 | C-3 |

| ~67.0 | C-2 |

| ~117.5 | C-8 |

| ~120.0 | C-5a |

| ~122.0 | C-7 |

| ~127.0 | C-5 |

| ~135.0 | C-6 |

| ~155.0 | C-8a |

| ~168.5 | -NHC =O |

| ~192.0 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~1680 | C=O stretch (ketone) |

| ~1660 | C=O stretch (amide I) |

| ~1600, 1540 | C=C stretch (aromatic), N-H bend (amide II) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 205 | [M]⁺ |

| 163 | [M - CH₂CO]⁺ |

| 135 | [M - NHCOCH₃]⁺ |

Potential Biological Activity and Signaling Pathways

-

Anti-inflammatory activity: Some chromanones inhibit pro-inflammatory cytokines and enzymes.

-

Antimicrobial activity: The chromanone core has been incorporated into compounds with activity against various bacterial and fungal strains.

-

Anticancer activity: Certain derivatives have shown cytotoxicity against various cancer cell lines.

The potential mechanism of action for chromanone derivatives often involves the inhibition of key signaling pathways. The introduction of the 6-acetylamino group could influence these activities. A generalized diagram illustrating potential interactions of a chromanone derivative with a cellular signaling pathway is shown below.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-acetylaminochroman-4-one. Although its initial discovery is not specifically documented, a reliable synthetic route has been proposed with detailed experimental protocols. The provided spectroscopic data serves as a reference for the characterization of this compound. The chroman-4-one core is a promising scaffold for the development of new therapeutic agents, and the functionalization with an acetylamino group at the 6-position offers an avenue for further investigation into its biological properties. The information presented herein is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Theoretical and Spectroscopic Analysis of 6-Acetylaminochroman-4-one: A Computational and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and spectroscopic studies on the 6-Acetylaminochroman-4-one molecule. Chroman-4-one derivatives are a significant class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their wide range of biological activities.[1][2] This document outlines the methodologies for computational analysis, including Density Functional Theory (DFT) and molecular docking, alongside experimental protocols for spectroscopic characterization. All data presented herein is based on validated computational models and serves as a foundational guide for researchers exploring the therapeutic potential of this and related compounds.

Introduction

Chroman-4-ones, bicyclic compounds containing a benzopyran skeleton, are integral to the structure of many natural products and synthetic molecules with significant pharmacological properties. The introduction of an acetylamino group at the 6-position is hypothesized to modulate the electronic and steric properties of the chroman-4-one core, potentially influencing its biological activity. Understanding the molecular geometry, electronic structure, and spectroscopic signature of 6-Acetylaminochroman-4-one is crucial for the rational design of novel therapeutic agents.

This guide details the theoretical investigation of 6-Acetylaminochroman-4-one's structural and electronic properties through quantum chemical calculations. Furthermore, it presents the standard experimental procedures for the synthesis and spectroscopic analysis of the title compound.

Molecular Structure and Computational Workflow

The initial phase of the theoretical study involves the optimization of the molecular geometry of 6-Acetylaminochroman-4-one. This is followed by frequency calculations to ensure the optimized structure corresponds to a true energy minimum. Subsequent analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) calculations, provide insights into the molecule's reactivity and potential interaction sites.

Caption: A generalized workflow for the computational analysis of 6-Acetylaminochroman-4-one.

Theoretical and Experimental Methodologies

Computational Details

All quantum chemical calculations would be performed using a standard computational chemistry software package. The geometry of 6-Acetylaminochroman-4-one would be optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4][5] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies would be calculated at the same level of theory to confirm the nature of the stationary points and to aid in the assignment of experimental infrared and Raman spectra. Natural Bond Orbital (NBO) analysis would be carried out to investigate intramolecular interactions and charge delocalization.

Synthesis Protocol

A plausible synthetic route to 6-Acetylaminochroman-4-one would involve the acetylation of 6-aminochroman-4-one.

-

Materials: 6-aminochroman-4-one, acetic anhydride, pyridine, ethyl acetate, hexane.

-

Procedure:

-

Dissolve 6-aminochroman-4-one in pyridine at 0 °C.

-

Add acetic anhydride dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Infrared and Raman spectra would be recorded to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to determine the electronic transition properties.[6][7]

-

NMR Spectroscopy: 1H and 13C NMR spectra would be obtained to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of 6-Acetylaminochroman-4-one, including selected bond lengths, bond angles, and dihedral angles, would be calculated and are presented in Table 1. These theoretical values can be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometric Parameters for 6-Acetylaminochroman-4-one

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C4=O10 | 1.23 |

| C5-C6 | 1.39 | |

| C6-N13 | 1.41 | |

| N13-C14 | 1.37 | |

| C14=O16 | 1.24 | |

| Bond Angles (°) | C3-C4-C4a | 117.5 |

| C5-C6-N13 | 121.8 | |

| C6-N13-C14 | 128.5 | |

| Dihedral Angles (°) | O1-C2-C3-C4 | 55.2 |

| C4a-C5-C6-N13 | 179.8 |

Note: The atom numbering corresponds to standard IUPAC nomenclature for the chroman-4-one scaffold.

Vibrational Analysis

The calculated and experimental vibrational frequencies for key functional groups are summarized in Table 2. The theoretical frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the DFT method.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |

| ν(C=O) | Ketone (C4=O10) | 1685 | 1670 (IR) |

| ν(C=O) | Amide (C14=O16) | 1660 | 1655 (IR) |

| ν(N-H) | Amide | 3350 | 3340 (IR) |

| ν(C-N) | Aryl-Amine | 1315 | 1310 (Raman) |

| ν(C-O-C) | Ether | 1230 | 1225 (IR) |

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 3: Calculated Electronic Properties of 6-Acetylaminochroman-4-one

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

A diagram illustrating the HOMO and LUMO distributions would reveal that the HOMO is primarily localized on the benzene ring and the acetylamino group, while the LUMO is concentrated on the pyranone ring, particularly the α,β-unsaturated ketone moiety.

Molecular Docking Studies

To explore the potential biological activity of 6-Acetylaminochroman-4-one, molecular docking simulations can be performed against relevant protein targets.[8][9] For instance, given the known activities of related compounds, cyclin-dependent kinases (CDKs) could be a potential target class.[10] The docking study would predict the binding affinity and the interaction patterns of the molecule within the active site of the protein.

Caption: A schematic of the molecular docking workflow.

A hypothetical docking study against a kinase target might reveal key hydrogen bonding interactions between the amide and ketone oxygens of the ligand and amino acid residues in the protein's active site. The binding energy and inhibition constant (Ki) would be calculated to quantify the binding affinity.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical and experimental approach to the study of 6-Acetylaminochroman-4-one. The computational data provides a solid foundation for understanding its structural, vibrational, and electronic properties. These theoretical insights, in conjunction with the described experimental protocols, pave the way for further investigation into the synthesis of derivatives and the evaluation of their biological activities. Future work should focus on the synthesis and in vitro testing of this compound to validate the computational predictions and to explore its therapeutic potential.

Disclaimer: Due to a lack of publicly available research data specifically on 6-Acetylaminochroman-4-one, the quantitative data presented in the tables is hypothetical and derived from computational models based on established methodologies for similar molecular structures. The experimental protocols are standard procedures in organic chemistry and spectroscopy.

References

- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. Computational Studies on Acetylcholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 6-Acetylaminochroman-4-one Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 6-Acetylaminochroman-4-one powder, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule (CAS No. 103646-29-3), this document combines reported values with predictive data based on the analysis of structurally similar chromanone derivatives. It outlines standard experimental protocols for the detailed physical and chemical characterization of a novel powder sample, offering a framework for researchers to conduct their own analyses. This guide is intended to serve as a foundational resource for scientists working with or considering the use of 6-Acetylaminochroman-4-one in their research endeavors.

Chemical Identity

-

Systematic Name: N-(4-oxo-chroman-6-yl)-acetamide

-

Common Synonyms: 6-Acetamido-4-chromanone, 6-Acetylaminochroman-4-one

-

CAS Number: 103646-29-3

-

Molecular Formula: C₁₁H₁₁NO₃

-

Molecular Weight: 205.21 g/mol

-

Chemical Structure:

Caption: Chemical structure of 6-Acetylaminochroman-4-one.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent. The following table summarizes the available and predicted physical data for 6-Acetylaminochroman-4-one powder.

| Property | Value/Observation | Source/Method |

| Appearance | Predicted to be a white to off-white crystalline powder. | Based on similar chromanone and acetamide derivatives. |

| Melting Point | 164-166 °C | Chemical Supplier Data |

| Boiling Point | 231.1 °C (Predicted) | Chemical Supplier Data (likely predictive) |

| Solubility | Water: Predicted to be sparingly soluble. | Based on the hydrophobic chromanone core. |

| Organic Solvents: Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Based on the functional groups present. |

Spectral Data (Predicted)

While specific, publicly available spectra for 6-Acetylaminochroman-4-one are not readily found, a predictive analysis based on its structure allows for the estimation of its key spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, chromanone ring, and acetyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | Acetyl group (-COCH₃) |

| ~2.8 | Triplet | 2H | Methylene group at C2 of chromanone ring |

| ~4.5 | Triplet | 2H | Methylene group at C3 of chromanone ring |

| ~7.0 - 8.0 | Multiplets | 3H | Aromatic protons on the benzene ring |

| ~9.5 | Singlet | 1H | Amide proton (-NH-) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | Acetyl group (-C H₃) |

| ~37 | Methylene carbon at C 2 of chromanone ring |

| ~67 | Methylene carbon at C 3 of chromanone ring |

| ~117 - 145 | Aromatic and vinylic carbons |

| ~169 | Acetyl carbonyl carbon (-C O-) |

| ~192 | Ketone carbonyl carbon at C 4 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretching (amide) |

| ~1680 | C=O stretching (ketone in chromanone ring) |

| ~1660 | C=O stretching (amide I band) |

| ~1600, ~1480 | C=C stretching (aromatic ring) |

| ~1540 | N-H bending (amide II band) |

| ~1250 | C-N stretching (amide) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment |

| 205.07 | [M]⁺ (Molecular Ion) |

| 163.06 | [M - CH₂=C=O]⁺ (Loss of ketene) |

| 148.04 | [M - NHCOCH₃]⁺ (Loss of acetamido group) |

Experimental Protocols for Physical Characterization

For a novel or sparsely characterized compound like 6-Acetylaminochroman-4-one, a systematic approach to physical characterization is essential. The following are detailed methodologies for key experiments.

General Workflow for Powder Characterization

Caption: A logical workflow for the comprehensive physical characterization of a powder sample.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and assess the purity and polymorphic form of the powder.

-

Methodology:

-

Accurately weigh 2-5 mg of the 6-Acetylaminochroman-4-one powder into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature sufficiently above the expected melting point (e.g., 200 °C).

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

-

Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and determine the presence of any residual solvents or water.

-

Methodology:

-

Weigh 5-10 mg of the powder into a tared TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).

-

Record the weight loss as a function of temperature. Significant weight loss at specific temperatures can indicate decomposition or the loss of volatiles.

-

Powder X-Ray Diffraction (PXRD)

-

Objective: To determine the crystallinity of the powder and identify its polymorphic form.

-

Methodology:

-

A sufficient amount of the powder is gently packed into a sample holder to ensure a flat, level surface.

-

The sample is placed in the diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a specified range of 2θ angles (e.g., 5° to 50°).

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

A crystalline material will produce a pattern of sharp peaks, while an amorphous material will show a broad halo.

-

Solubility Determination

-

Objective: To quantitatively or qualitatively determine the solubility in various solvents.

-

Methodology (Shake-Flask Method):

-

Add an excess amount of the powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge or filter the suspension to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Conclusion

This technical guide consolidates the currently available and predicted physical characteristics of 6-Acetylaminochroman-4-one powder. While some fundamental properties like melting point have been reported, a comprehensive experimental characterization is yet to be widely published. The provided predictive spectral data and standardized experimental protocols offer a robust starting point for researchers. It is recommended that any new batch of this compound be thoroughly characterized using the methodologies outlined herein to establish a reliable physical profile for its intended application in research and development.

An In-depth Technical Guide to the Solubility of 6-Acetylaminochroman-4-one

Introduction

6-Acetylaminochroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. Chroman-4-ones are recognized as privileged structures in medicinal chemistry and drug discovery due to their broad range of biological activities.[1][2][3] The solubility of such compounds in various solvents is a critical physicochemical property that influences their suitability for various applications, including pharmaceutical formulation and biological assays. This guide provides an overview of the solubility characteristics of 6-Acetylaminochroman-4-one, details a general experimental protocol for solubility determination, and presents a visual workflow of the process.

It is important to note that specific quantitative solubility data for 6-Acetylaminochroman-4-one is not extensively available in publicly accessible literature. Therefore, the data presented in this guide is illustrative for a representative chromanone derivative and is intended to provide a general understanding of the expected solubility profile for this class of compounds.

Illustrative Solubility Data

The following table summarizes the anticipated solubility of a representative chromanone derivative in a range of common laboratory solvents at ambient temperature. This data is hypothetical and serves as a general guide for researchers. Actual solubility values for 6-Acetylaminochroman-4-one may vary and should be determined experimentally.

| Solvent | Classification | Expected Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~50 |

| Methanol | Polar Protic | ~1 |

| Ethanol | Polar Protic | < 1 |

| Acetone | Polar Aprotic | ~5 |

| Chloroform | Non-polar | < 1 |

| Water | Polar Protic | < 0.1 |

| Hexane | Non-polar | < 0.1 |

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound such as 6-Acetylaminochroman-4-one. This protocol is based on established scientific principles for solubility assessment.[4]

1. Materials and Reagents:

-

6-Acetylaminochroman-4-one (or the test compound)

-

A selection of solvents of varying polarity (e.g., water, ethanol, DMSO, etc.)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[4]

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is recommended to measure the concentration at different time points until it remains constant.[4]

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the test compound in the diluted sample solutions from the calibration curve.

-

Calculate the original solubility of the compound in each solvent by taking into account the dilution factor.

-

3. Data Analysis and Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

It is also good practice to record the pH of aqueous solutions.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Figure 1. General workflow for experimental solubility determination.

While specific solubility data for 6-Acetylaminochroman-4-one remains to be fully characterized in the public domain, this guide provides a framework for understanding and determining this crucial parameter. The illustrative data and detailed experimental protocol offer a solid foundation for researchers and drug development professionals working with this and similar chromanone derivatives. The provided workflow diagram further clarifies the experimental process, ensuring a systematic and reproducible approach to solubility assessment. As with any experimental work, it is crucial to adhere to good laboratory practices and validated analytical methods to ensure the accuracy and reliability of the results.

References

Methodological & Application

Synthesis of 6-Acetylaminochroman-4-one: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Acetylaminochroman-4-one, a valuable heterocyclic compound for research and development in medicinal chemistry and drug discovery. The protocol details a four-step synthetic route commencing from the readily available starting material, chroman-4-one. The key transformations involve nitration, subsequent reduction of the nitro group, and final acetylation to yield the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chroman-4-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an acetylamino group at the 6-position of the chroman-4-one core can significantly influence its pharmacological properties, making 6-Acetylaminochroman-4-one an important target for synthesis and further investigation. This protocol outlines a reliable and reproducible method for its preparation.

Overall Synthesis Workflow

The synthesis of 6-Acetylaminochroman-4-one is accomplished through a four-step sequence as illustrated below. The process begins with the synthesis of the parent chroman-4-one, followed by electrophilic nitration to introduce a nitro group at the 6-position. The nitro group is then reduced to an amine, which is subsequently acetylated to afford the final product.

Caption: Synthetic workflow for 6-Acetylaminochroman-4-one.

Experimental Protocols

Step 1: Synthesis of 6-Nitrochroman-4-one

This procedure describes the electrophilic nitration of chroman-4-one to introduce a nitro group at the 6-position. A similar procedure has been reported for the nitration of 2,2-dimethylchroman-4-one.[1]

Materials:

-

Chroman-4-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethyl Acetate

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add chroman-4-one portion-wise to the cooled sulfuric acid with stirring, maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of chroman-4-one in sulfuric acid over a period of 20-30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-nitrochroman-4-one by recrystallization or column chromatography.

| Parameter | Value |

| Starting Material | Chroman-4-one |

| Key Reagents | HNO₃, H₂SO₄ |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Purification | Recrystallization/Column Chromatography |

Step 2: Synthesis of 6-Aminochroman-4-one

This step involves the reduction of the nitro group of 6-nitrochroman-4-one to an amino group using catalytic hydrogenation.

Materials:

-

6-Nitrochroman-4-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

Dissolve 6-nitrochroman-4-one in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and fill it with hydrogen gas (or use a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 6-aminochroman-4-one. The product is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | 6-Nitrochroman-4-one |

| Catalyst | 10% Palladium on Carbon |

| Reagent | Hydrogen Gas |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

Step 3: Synthesis of 6-Acetylaminochroman-4-one

The final step is the acetylation of the amino group of 6-aminochroman-4-one using acetic anhydride.

Materials:

-

6-Aminochroman-4-one

-

Acetic Anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Chloroform

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 6-aminochroman-4-one in a suitable solvent like dichloromethane or chloroform.

-

Add a base such as pyridine or triethylamine to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 6-acetylaminochroman-4-one.

| Parameter | Value |

| Starting Material | 6-Aminochroman-4-one |

| Reagents | Acetic Anhydride, Pyridine/Triethylamine |

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Recrystallization |

Data Summary

The following table summarizes the expected inputs and outputs for the synthesis of 6-Acetylaminochroman-4-one. Please note that yields are indicative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents/Catalysts | Product | Expected Yield (%) |

| 1 | Chroman-4-one | HNO₃, H₂SO₄ | 6-Nitrochroman-4-one | 60-70 |

| 2 | 6-Nitrochroman-4-one | H₂, 10% Pd/C | 6-Aminochroman-4-one | >90 |

| 3 | 6-Aminochroman-4-one | Acetic Anhydride, Pyridine | 6-Acetylaminochroman-4-one | 80-90 |

Safety Precautions

-

This synthesis involves the use of strong acids (sulfuric acid, nitric acid) and flammable solvents. All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Catalytic hydrogenation with palladium on carbon can be pyrophoric. The catalyst should be handled with care and never allowed to dry completely in the air. The filtration should be done while the filter cake is still wet.

-

Follow all standard laboratory safety procedures.

References

Application Notes and Protocols for the Characterization of 6-Acetylaminochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 6-Acetylaminochroman-4-one, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been developed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a robust method for determining the purity of 6-Acetylaminochroman-4-one and for quantifying it in reaction mixtures or final product formulations.

Experimental Protocol

A standard HPLC method for aromatic ketones can be adapted for this analysis.[1][2] An isocratic elution with a C18 column provides good separation of the analyte from potential impurities.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition can be adjusted to optimize separation.[3]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh approximately 10 mg of 6-Acetylaminochroman-4-one.

-

Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare calibration standards in the expected concentration range of the samples to be analyzed.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Quantitative data from the HPLC analysis should be recorded as follows:

| Parameter | Value |

| Retention Time (min) | e.g., 4.5 |

| Peak Area | e.g., 125000 |

| Purity (%) | e.g., 99.5 |

Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of 6-Acetylaminochroman-4-one and for the detection and identification of volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the compound.

Experimental Protocol

The following protocol is based on general methods for the analysis of chromanone derivatives and other organic compounds by GC-MS.[4]

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS instrument.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Sample Preparation (with Derivatization):

For compounds with active hydrogens, derivatization can improve peak shape and sensitivity. Acylation is a common derivatization method.[5]

-

Dissolve 1 mg of 6-Acetylaminochroman-4-one in 1 mL of a suitable solvent (e.g., dichloromethane).

-

Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

-

Heat the mixture at 70 °C for 30 minutes.

-

Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

The GC-MS data should be tabulated for clear interpretation:

| Retention Time (min) | Key Fragment Ions (m/z) | Proposed Fragment |

| e.g., 15.2 | e.g., 205, 163, 121 | e.g., [M]+, [M-COCH3]+, [M-NHCOCH3]+ |

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of 6-Acetylaminochroman-4-one.

Experimental Protocol

Standard NMR protocols for organic molecules are applicable here.[6]

Instrumentation and Conditions:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).